molecular formula C21H18N4O4 B11663709 6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer: B11663709
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: AXWGHJVEYRIOOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-AMINO-3-(3,4-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyranopyrazoles typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Multicomponent Reactions: Utilizing aldehydes, malononitrile, and phenols under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

Pyranopyrazoles are studied for their unique chemical properties and potential as building blocks for more complex molecules.

Biology

These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, pyranopyrazoles are explored for their potential as therapeutic agents in treating diseases such as cancer and infections.

Industry

In the industrial sector, these compounds may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of pyranopyrazoles involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to enzyme active sites can inhibit their activity, resulting in antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyranopyrazole Derivatives: Other derivatives with different substituents on the aromatic rings.

    Pyrazolopyranones: Compounds with similar core structures but different functional groups.

Uniqueness

6-AMINO-3-(3,4-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of methoxy and hydroxy groups on the aromatic rings may enhance its solubility and interaction with biological targets.

Eigenschaften

Molekularformel

C21H18N4O4

Molekulargewicht

390.4 g/mol

IUPAC-Name

6-amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H18N4O4/c1-27-15-7-6-12(9-16(15)28-2)19-18-17(11-4-3-5-13(26)8-11)14(10-22)20(23)29-21(18)25-24-19/h3-9,17,26H,23H2,1-2H3,(H,24,25)

InChI-Schlüssel

AXWGHJVEYRIOOQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.